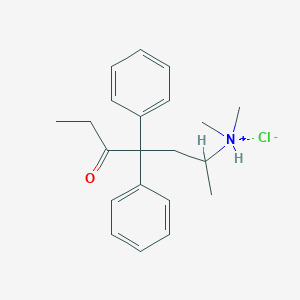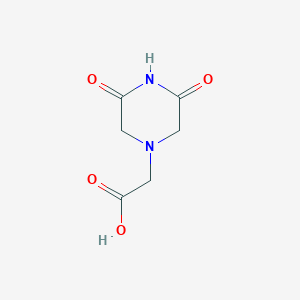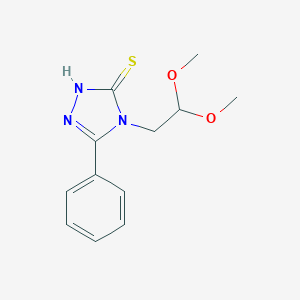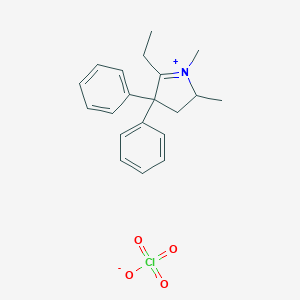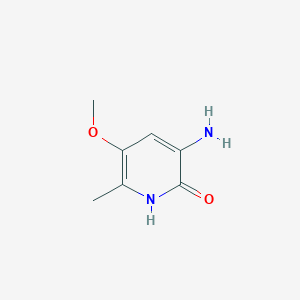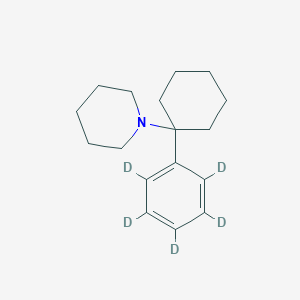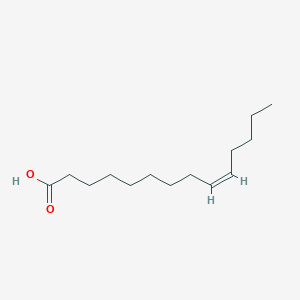
Acide myristoléique
Vue d'ensemble
Description
L'acide myristoléique, également connu sous le nom d'acide 9-tétradécénoïque, est un acide gras oméga-5. Il est biosynthétisé à partir de l'acide myristique par l'enzyme stéaroyl-CoA désaturase-1. Ce composé est relativement rare dans la nature et se trouve principalement dans l'huile de graines de plantes appartenant à la famille des Myristicaceae, où il peut constituer jusqu'à 30 % de l'huile dans certaines espèces . L'this compound est également un constituant du Serenoa repens (palmier nain) et a montré une activité contre les cellules cancéreuses de la prostate LNCaP .
Applications De Recherche Scientifique
Myristoleic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various chemical compounds.
Biology: Myristoleic acid has been shown to induce apoptosis and necrosis in human prostatic LNCaP cells.
Industry: Myristoleic acid is used in the production of surfactants and emulsifiers.
Mécanisme D'action
Target of Action
Myristoleic acid, an omega-5 fatty acid, is primarily targeted by the enzyme Stearoyl-CoA desaturase-1 . This enzyme is responsible for the biosynthesis of myristoleic acid from myristic acid . Another significant target of myristoleic acid is the LNCaP prostate-cancer cells .
Mode of Action
Myristoleic acid interacts with its targets by inducing certain biochemical reactions. For instance, it induces apoptosis and necrosis in human prostatic LNCaP cells . This interaction results in significant changes in the target cells, leading to their death .
Biochemical Pathways
The primary biochemical pathway involved in the action of myristoleic acid is the fatty acid biosynthesis pathway . In this pathway, myristic acid is converted into myristoleic acid by the action of Stearoyl-CoA desaturase-1 . The resulting myristoleic acid then interacts with its targets, leading to various downstream effects such as apoptosis and necrosis in LNCaP prostate-cancer cells .
Result of Action
The primary result of myristoleic acid’s action is the induction of apoptosis and necrosis in LNCaP prostate-cancer cells . This leads to the death of these cells, thereby inhibiting the growth and spread of prostate cancer . Additionally, myristoleic acid produced by enterococci has been found to reduce obesity through brown adipose tissue activation .
Action Environment
The action of myristoleic acid can be influenced by various environmental factors. For instance, the presence of other compounds, such as those found in the extract from Serenoa repens, can enhance the cytotoxic and apoptosis-inducing effects of myristoleic acid . Additionally, the gut microbiota can modulate the production of myristoleic acid, thereby influencing its anti-obesity effects .
Analyse Biochimique
Biochemical Properties
Myristoleic acid interacts with various enzymes and proteins. It is a product of the desaturation of myristic acid, a process regulated by the enzyme Stearoyl-CoA desaturase-1 . This enzyme plays a crucial role in the biosynthesis of Myristoleic acid .
Cellular Effects
Myristoleic acid has been found to have cytotoxic and apoptosis-inducing effects . It is a constituent of Serenoa repens and appears to have activity against LNCaP prostate-cancer cells . It also has potential anti-obesity effects through brown adipose tissue activation .
Molecular Mechanism
The molecular mechanism of Myristoleic acid involves its interaction with various biomolecules. It is known to induce apoptosis and necrosis in human prostatic LNCaP cells
Temporal Effects in Laboratory Settings
It is known that Myristoleic acid can reduce adiposity by brown adipose tissue (BAT) activation and beige fat formation .
Metabolic Pathways
Myristoleic acid is involved in the metabolic pathway of lipid metabolism. It is biosynthesized from myristic acid by the enzyme Stearoyl-CoA desaturase-1
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L'acide myristoléique peut être synthétisé par désaturation de l'acide myristique à l'aide de l'enzyme stéaroyl-CoA désaturase-1 . Une autre méthode consiste à préparer des micelles d'acides gras, où l'this compound est dissous dans une solution d'hydroxyde de sodium à un rapport molaire de 1:1 . La solution est ensuite vortexée pour disperser complètement l'acide gras.
Méthodes de production industrielle : La production industrielle de l'this compound implique généralement l'extraction à partir de sources naturelles telles que l'huile de graines de plantes de la famille des Myristicaceae. L'huile est soumise à des procédés comme la saponification et l'acidification subséquente pour isoler l'acide gras .
Types de réactions :
Oxydation : L'this compound peut subir des réactions d'oxydation, conduisant à la formation de divers dérivés oxydés.
Réduction : La réduction de l'this compound peut produire de l'alcool myristylique.
Substitution : L'this compound peut participer à des réactions de substitution, en particulier à la double liaison.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et l'ozone.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium peuvent être utilisés.
Substitution : Des réactions d'halogénation peuvent être effectuées en utilisant des halogènes comme le brome.
Principaux produits formés :
Oxydation : Dérivés oxydés tels que les époxydes et les produits hydroxylés.
Réduction : Alcool myristylique.
Substitution : Dérivés halogénés de l'this compound.
4. Applications de la recherche scientifique
L'this compound a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme précurseur dans la synthèse de divers composés chimiques.
Industrie : L'this compound est utilisé dans la production de tensioactifs et d'émulsifiants.
5. Mécanisme d'action
L'this compound exerce ses effets par le biais de diverses cibles moléculaires et voies :
Induction de l'apoptose : Il induit l'apoptose dans les cellules cancéreuses en activant les caspases et d'autres voies apoptotiques.
Activation du tissu adipeux brun : L'this compound produit par les entérocoques a montré qu'il réduisait l'obésité en activant le tissu adipeux brun et en favorisant la formation de graisse beige.
Composés similaires :
Acide myristique : Un acide gras saturé à partir duquel l'this compound est biosynthétisé.
Acide oléique : Un acide gras oméga-9 ayant une structure similaire mais différant par la position de la double liaison.
Myristoléate de cétyle : Un ester d'this compound ayant des propriétés anti-inflammatoires.
Unicité : L'this compound est unique en raison de sa classification oméga-5 et de ses activités biologiques spécifiques, telles que l'induction de l'apoptose dans les cellules cancéreuses de la prostate et la réduction de l'obésité par l'activation du tissu adipeux brun .
Comparaison Avec Des Composés Similaires
Myristic Acid: A saturated fatty acid from which myristoleic acid is biosynthesized.
Oleic Acid: An omega-9 fatty acid with a similar structure but differing in the position of the double bond.
Cetyl Myristoleate: An ester of myristoleic acid with anti-inflammatory properties.
Uniqueness: Myristoleic acid is unique due to its omega-5 classification and its specific biological activities, such as inducing apoptosis in prostate cancer cells and reducing obesity through brown adipose tissue activation .
Propriétés
IUPAC Name |
(Z)-tetradec-9-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h5-6H,2-4,7-13H2,1H3,(H,15,16)/b6-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWVWXASSLXJHU-WAYWQWQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041568 | |
| Record name | 9-Tetradecenoic acid, (9Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 9-Tetradecenoic acid, (9Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Myristoleic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002000 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
544-64-9 | |
| Record name | Myristoleic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=544-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Tetradecenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544649 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Tetradecenoic acid, (9Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-Tetradecenoic acid, (9Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-tetradec-9-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.070 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MYRISTOLEIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RF23WGD123 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Myristoleic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002000 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


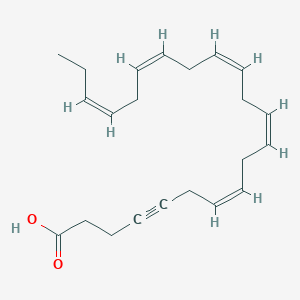
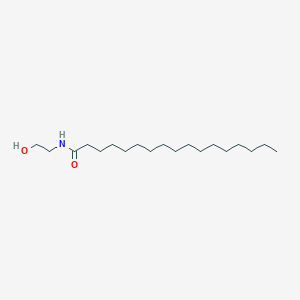
![1-[(2-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid](/img/structure/B164286.png)
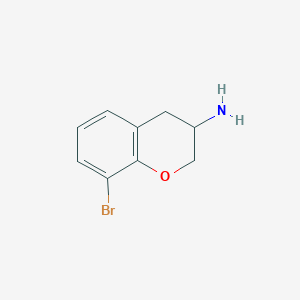
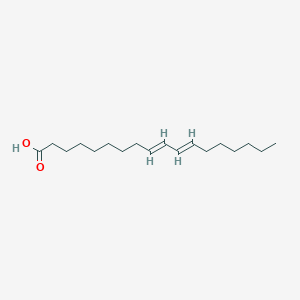
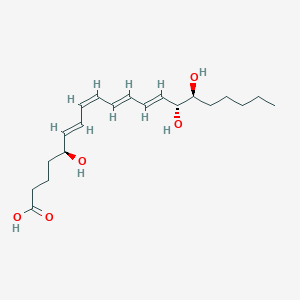
![[2-(2-Diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B164294.png)
